molecular formula C23H24N4O2 B15009763 3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B15009763
M. Wt: 388.5 g/mol
InChI Key: QQWOHVKTHSWKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-[1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL]-BENZAMIDE
  • N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL)-BENZAMIDE

Uniqueness

3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperidine and pyrazole rings, along with the benzamide moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-methyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H24N4O2/c1-17-9-8-10-18(15-17)22(28)25-21-20(23(29)26-13-6-3-7-14-26)16-24-27(21)19-11-4-2-5-12-19/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,28)

InChI Key

QQWOHVKTHSWKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.